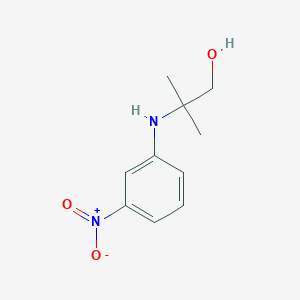
N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine
Vue d'ensemble
Description
“N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine” is a compound that contains an oxazole nucleus. Oxazole is a heterocyclic five-membered ring that plays an essential role in medicinal chemistry . The oxazole ring contains two unsaturated bonds and includes a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Molecular Structure Analysis
The molecular structure of oxazole derivatives, including “N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine”, involves a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . These rings can quickly engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of New Chemical Entities
Oxazole derivatives, like N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine, are increasingly used as intermediates in the synthesis of new chemical entities in medicinal chemistry . Their utility stems from the wide spectrum of biological activities they exhibit, which makes them valuable scaffolds for drug development.
Antimicrobial Agents
The substitution patterns in oxazole derivatives play a crucial role in their biological activity. Compounds containing the oxazole moiety have been shown to possess significant antimicrobial properties, making them potential candidates for developing new antibiotics .
Anticancer Research
Oxazole derivatives are being explored for their anticancer activities. The structural framework of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine could be modified to enhance its interaction with cancer cell targets, potentially leading to the development of novel anticancer drugs .
Anti-inflammatory Applications
The anti-inflammatory properties of oxazole derivatives are of particular interest in the development of new anti-inflammatory medications. These compounds can be designed to target specific inflammatory pathways, offering a more tailored therapeutic approach .
Antidiabetic and Antiobesity Effects
Research has indicated that oxazole derivatives can exhibit antidiabetic and antiobesity effects. This opens up possibilities for the compound to be used in the treatment of metabolic disorders, including diabetes and obesity .
Antioxidant Properties
Oxazole derivatives are also known for their antioxidant properties. N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine could be utilized in the development of treatments aimed at combating oxidative stress-related diseases .
Orientations Futures
Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Enormous oxazole candidates or drugs have been developed for the treatment of diseases, which increases its developmental values as medicinal agents . The important information presented in the retrieved articles will work as an impetus for new views in the pursuit of the rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Propriétés
IUPAC Name |
N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-8-6(3-7-2)4-9-5/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLPQWGHHRKLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657324 | |
| Record name | N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |
CAS RN |
1065073-46-2 | |
| Record name | N,2-Dimethyl-4-oxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065073-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1418558.png)

![4-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1418560.png)
![5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1418563.png)









